molecular formula C7H7BBrClO2S B14023728 (2-Bromo-6-chloro-3-(methylthio)phenyl)boronic acid

(2-Bromo-6-chloro-3-(methylthio)phenyl)boronic acid

Cat. No.: B14023728
M. Wt: 281.37 g/mol
InChI Key: YSGHYUWIOPPPGQ-UHFFFAOYSA-N
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Description

(2-Bromo-6-chloro-3-(methylthio)phenyl)boronic acid is an organoboron compound with the molecular formula C7H7BBrClO2S. It is a solid substance with a molecular weight of 281.37 g/mol . This compound is notable for its use in various chemical reactions, particularly in the field of organic synthesis.

Preparation Methods

The synthesis of (2-Bromo-6-chloro-3-(methylthio)phenyl)boronic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed under aqueous or organic solvent conditions.

Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes with optimizations for scale, yield, and purity.

Chemical Reactions Analysis

(2-Bromo-6-chloro-3-(methylthio)phenyl)boronic acid undergoes several types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form phenols.

    Reduction: The compound can be reduced to form boronic esters.

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction. Major products formed from these reactions include biaryl compounds, phenols, and boronic esters .

Scientific Research Applications

(2-Bromo-6-chloro-3-(methylthio)phenyl)boronic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Bromo-6-chloro-3-(methylthio)phenyl)boronic acid in chemical reactions involves the formation of a boronate ester intermediate. In Suzuki–Miyaura coupling, the boronic acid reacts with a palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an aryl halide to form the desired biaryl product . The molecular targets and pathways involved in its biological applications are related to its ability to form stable boronate esters with diols and other nucleophiles.

Comparison with Similar Compounds

Similar compounds to (2-Bromo-6-chloro-3-(methylthio)phenyl)boronic acid include:

The uniqueness of this compound lies in its combination of substituents, which can provide specific reactivity and selectivity in chemical reactions.

Properties

Molecular Formula

C7H7BBrClO2S

Molecular Weight

281.37 g/mol

IUPAC Name

(2-bromo-6-chloro-3-methylsulfanylphenyl)boronic acid

InChI

InChI=1S/C7H7BBrClO2S/c1-13-5-3-2-4(10)6(7(5)9)8(11)12/h2-3,11-12H,1H3

InChI Key

YSGHYUWIOPPPGQ-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=CC(=C1Br)SC)Cl)(O)O

Origin of Product

United States

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